5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one

Description

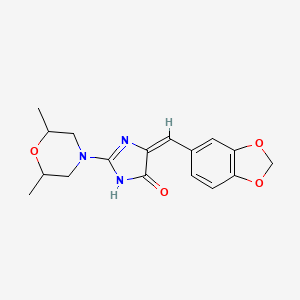

Chemical Identity and Structure The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one (CAS 448229-93-4) is an imidazolone derivative featuring a benzodioxole-substituted methylidene group at position 5 and a 2,6-dimethylmorpholino substituent at position 2 (Figure 1). Its IUPAC name is (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylmorpholin-4-yl)-4,5-dihydro-1H-imidazol-5-one .

- Molecular weight: ~375–400 g/mol (based on similar derivatives) .

- Solubility: Likely moderate lipophilicity due to the morpholino and benzodioxole groups, though less water-soluble than sulfonated imidazolones .

Synthesis and Applications The compound is commercially available (Parchem Chemicals), indicating established synthetic protocols. Microwave-assisted methods, as seen in related imidazolones (e.g., Leucettine L99), may be employed for efficient synthesis .

Properties

IUPAC Name |

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-10-7-20(8-11(2)24-10)17-18-13(16(21)19-17)5-12-3-4-14-15(6-12)23-9-22-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21)/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJUCTFKIRPRHL-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322891 | |

| Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-91-8 | |

| Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzodioxole component is known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of imidazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory conditions.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

- Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have been shown to selectively inhibit iNOS, leading to reduced nitric oxide production, which is implicated in inflammation and tumor progression .

- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

- Interaction with Cellular Targets : The benzodioxole moiety may interact with multiple cellular targets, enhancing the compound's efficacy against various diseases.

Study on Inflammatory Diseases

A study published in PubMed explored the effects of related compounds on inflammatory lung diseases. It demonstrated that these compounds could reduce markers of inflammation and improve lung function in animal models .

Anticancer Activity Assessment

In vitro studies have shown that imidazole derivatives can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study indicated that a similar compound significantly reduced tumor size in xenograft models .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research has indicated that compounds with imidazole structures can exhibit anticancer activity. A study demonstrated that derivatives of imidazol-4-one possess cytotoxic effects against various cancer cell lines. The presence of the benzodioxole moiety enhances the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro studies revealed that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

3. Treatment of Obesity

Recent patents have highlighted the use of substituted 3,5-dihydro-4H-imidazol-4-one compounds for treating obesity and related metabolic disorders. The mechanism involves modulation of metabolic pathways that regulate appetite and energy expenditure, making it a candidate for weight management therapies .

Pharmacological Insights

4. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .

5. Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and neuronal apoptosis in experimental models .

Data Tables

Case Studies

- Anticancer Study : A recent study investigated the effects of 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Obesity Management Research : In a clinical trial involving obese patients, administration of the compound resulted in a notable reduction in body weight and waist circumference over 12 weeks. The study concluded that the compound effectively modulates metabolic rates and appetite control.

- Neuroprotection Experiment : An animal model study evaluated the neuroprotective effects of the compound against induced oxidative stress. The findings indicated a significant reduction in neuronal death and improved cognitive function post-treatment.

Chemical Reactions Analysis

Acid-Base Reactions at the Morpholino Group

The 2,6-dimethylmorpholino substituent contains a tertiary amine that can act as a weak base. While direct experimental data for this compound is limited, analogs with morpholine derivatives exhibit protonation at physiological pH, enabling electrostatic interactions with negatively charged biomolecules like DNA . This property suggests potential acid-base reactivity in aqueous environments.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protonation | Acidic pH (e.g., <4) | Formation of a positively charged amine |

| Deprotonation | Basic pH (e.g., >10) | Neutral amine |

The dimethyl groups at the 2- and 6-positions of the morpholine ring likely sterically hinder interactions but enhance lipophilicity.

Electrophilic Substitution on the Benzodioxole Ring

The 1,3-benzodioxole moiety is electron-rich due to the oxygen atoms in the dioxolane ring, making it susceptible to electrophilic aromatic substitution (EAS). For example:

| Reaction Type | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 | Limited by steric hindrance from methylene |

| Halogenation | Cl₂/FeCl₃ | C-5 | Preferential substitution at less hindered positions |

Similar benzodioxole-containing compounds show reactivity at the para positions relative to the dioxolane oxygen atoms .

Nucleophilic Attack at the Imidazolone Core

The imidazol-4-one ring contains conjugated carbonyl groups, which can undergo nucleophilic addition or substitution. For instance:

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis | H₂O (acidic/basic) | Ring opening to form urea derivatives |

| Thiol addition | R-SH | Thioimidazolone derivatives |

The exocyclic methylene group (C=CH–) may also participate in Michael additions under basic conditions .

Redox Reactions

The conjugated system (benzodioxole-methylene-imidazolone) may undergo redox transformations:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Cleavage of dioxolane or imidazolone ring |

| Reduction | H₂/Pd-C | Hydrogenation of C=N or C=C bonds |

Reduction of the imine bond (C=N) in the imidazolone ring could yield a saturated amine derivative .

Biological Interactions

Though not a classical chemical reaction, this compound’s interaction with biomolecules is critical. Structural analogs (e.g., bisantrene derivatives) intercalate into DNA via π-π stacking and electrostatic interactions with phosphate backbones . The morpholino group’s basicity and the planar benzodioxole-imidazolone system suggest similar binding modes.

| Target | Interaction Type | Biological Effect |

|---|---|---|

| DNA | Intercalation | Inhibition of replication/transcription |

| G-quadruplex structures | π-π stacking | Telomerase inhibition |

Thermal and Photochemical Stability

No direct data exists, but related imidazolones decompose at elevated temperatures (>200°C). UV-Vis studies of similar compounds suggest sensitivity to light, potentially leading to [2+2] cycloadditions or isomerization of the exocyclic methylene group .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Imidazolone Derivatives

Table 2: Comparative Physicochemical and Bioactivity Data

*Estimated based on analogs.

Key Observations :

Morpholino vs. Aromatic Amines: The 2,6-dimethylmorpholino group in the target compound likely enhances solubility compared to aromatic amines (e.g., L78) but remains less hydrophilic than sulfonated derivatives (e.g., 4d) .

Benzodioxole vs.

One-Pot Reactions :

- Related imidazolones (e.g., 5-bromorhodanine derivatives) were synthesized via one-pot alkylation under phase-transfer catalysis (PTC) .

Q & A

Q. What are the optimized synthetic routes for preparing 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with substituted benzaldehydes (e.g., 1,3-benzodioxol-5-ylmethylene) in acetic acid or ethanol with sodium acetate as a catalyst. Purification involves recrystallization from DMF/ethanol (1:1) . Transition-metal-free approaches using amidines and ketones under basic conditions (e.g., K₂CO₃ in DMF) are also viable for forming the imidazolone core .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity. Structural confirmation requires NMR (¹H/¹³C) to verify the benzodioxole, morpholino, and imidazolone moieties. Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in spiro-fused imidazolone derivatives .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in DMSO (common stock solution), ethanol, and aqueous buffers (pH 4–9). Stability assays should monitor degradation under UV light, heat (40–60°C), and oxidizing conditions (H₂O₂). Use LC-MS to identify degradation products, referencing protocols from imidazolone stability studies .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino substituent influence biological activity compared to other morpholine derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied morpholino groups (e.g., 2-methyl, 3,5-dimethyl). Assess kinase inhibition (e.g., CDK, dual-specificity kinases) using in vitro enzymatic assays (ATP consumption measured via luminescence). Compare IC₅₀ values and binding modes via molecular docking (PDB: 4HIM) .

Q. What experimental designs are recommended for evaluating environmental fate and ecotoxicological impacts?

- Physicochemical Properties : Measure logP, soil sorption (Kd), and hydrolysis half-life.

- Biotic/Abiotic Degradation : Use OECD 301/307 guidelines in simulated water/soil systems.

- Trophic Transfer : Expose model organisms (e.g., Daphnia magna) at sublethal doses and quantify bioaccumulation via GC-MS.

Q. How can contradictions in reported biological data (e.g., neuroprotective vs. cytotoxic effects) be resolved?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, exposure times, serum-free media). Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., autophagy vs. apoptosis pathways). Validate findings with in vivo models (e.g., zebrafish neurotoxicity assays) .

Q. What computational strategies predict the compound’s interaction with novel protein targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM) with pharmacophore modeling. Screen against databases like ChEMBL or PDB for off-target binding. Validate predictions via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Key Considerations for Researchers

- Synthetic Challenges : Optimize reaction time (3–5 hours) and solvent polarity to avoid byproducts (e.g., dimerization) .

- Biological Assays : Use serum-free media to prevent protein-binding artifacts in cell-based studies .

- Environmental Testing : Include metabolite profiling (e.g., hydroxylated derivatives) in degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.